[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate
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Overview
Description
ACA-28 is a potent modulator of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered significant attention due to its unique ability to selectively induce apoptosis in cancer cells, particularly melanoma and pancreatic cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACA-28 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its biological activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure of ACA-28 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its ability to modulate the ERK MAPK pathway.
Industrial Production Methods
Industrial production of ACA-28 follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ACA-28 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on ACA-28, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups to the ACA-28 molecule, potentially enhancing its activity or specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving ACA-28 include:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to induce oxidation.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Catalysts: Various catalysts, including transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include modified versions of ACA-28 with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
ACA-28 has a wide range of scientific research applications, including:
Cancer Research: ACA-28 is extensively studied for its ability to induce apoptosis in cancer cells, particularly those with dysregulated ERK MAPK signaling.
Signal Transduction Studies: Researchers use ACA-28 to study the ERK MAPK signaling pathway and its role in various cellular processes.
Drug Development: ACA-28 serves as a lead compound for the development of new anticancer drugs targeting the ERK MAPK pathway.
Biological Studies: ACA-28 is used to investigate the role of reactive oxygen species in cellular processes and their impact on cancer cell survival.
Mechanism of Action
ACA-28 exerts its effects primarily through the modulation of the ERK MAPK signaling pathway. The mechanism involves:
ERK Activation: ACA-28 induces hyperactivation of ERK, leading to apoptosis in cancer cells.
Reactive Oxygen Species Production: ACA-28 increases the levels of reactive oxygen species, which contribute to its anticancer activity.
Nrf2 Pathway Activation: ACA-28 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps combat oxidative stress.
Comparison with Similar Compounds
Similar Compounds
ACAGT-007a: Another ERK MAPK signaling modulator that induces apoptosis in cancer cells.
1’-Acetoxychavicol Acetate: A compound similar to ACA-28, known for its ability to modulate ERK MAPK signaling.
Uniqueness of ACA-28
ACA-28 is unique due to its selective induction of ERK-dependent apoptosis in cancer cells, particularly melanoma and pancreatic cancer cells. Its ability to increase reactive oxygen species and activate the Nrf2 pathway further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
[4-[methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C17H16O6/c1-20-16(18)22-14-10-8-13(9-11-14)15(23-17(19)21-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
InChI Key |
UZLVJKSHIATGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC |
Origin of Product |
United States |
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